4,5-Dibromo-2-chlorobenzoic acid
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Overview
Description
4,5-Dibromo-2-chlorobenzoic acid is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at positions 4 and 5, and a chlorine atom at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,5-Dibromo-2-chlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes bromination to introduce bromine atoms at the 4 and 5 positions. The reaction conditions often involve the use of bromine or brominating agents like dibromohydantoin in the presence of a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction conditions to ensure high yield and purity. For example, the bromination reaction can be carried out in large reactors with precise temperature control to optimize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2-chlorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to replace halogen atoms with hydroxyl or other groups.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,5-Dibromo-2-chlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the final pharmaceutical compound derived from it .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorobenzoic acid: Similar structure but with only one bromine atom.
5-Bromo-2-chlorobenzoic acid: Another similar compound with a different bromine substitution pattern.
Uniqueness
4,5-Dibromo-2-chlorobenzoic acid is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and physical properties compared to its mono-brominated counterparts. This makes it a valuable compound for specific synthetic applications where such reactivity is desired .
Properties
Molecular Formula |
C7H3Br2ClO2 |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
4,5-dibromo-2-chlorobenzoic acid |
InChI |
InChI=1S/C7H3Br2ClO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) |
InChI Key |
ICJAYYGRWUWZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Cl)C(=O)O |
Origin of Product |
United States |
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